4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid
Overview
Description
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its unique structure, which includes a piperazine ring substituted with an ethyl group and a benzonitrile moiety connected via a butoxy linker. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with ethyl bromide to form 4-ethylpiperazine.
Attachment of the Butoxy Linker: The next step is the reaction of 4-ethylpiperazine with 4-chlorobutanol under basic conditions to introduce the butoxy linker.
Introduction of the Benzonitrile Group: The final step involves the nucleophilic substitution reaction between the butoxy derivative and 4-fluorobenzonitrile to form the desired compound.
Formation of the Oxalate Salt: The compound is then treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethyl-1-piperazinyl)-4-oxo-2-butenoic acid
- 4-[4-[4-(4-chlorobenzyl)-1-piperazinyl]butoxy]-3-propylphenol
- 4-[4-(4-aryl-1-piperazinyl)butoxy]coumarins
Uniqueness
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid stands out due to its unique combination of a piperazine ring, benzonitrile moiety, and butoxy linker. This structure imparts specific chemical and biological properties, making it suitable for diverse applications. Its oxalate salt form further enhances its solubility and stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[4-(4-ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.C2H2O4/c1-2-19-10-12-20(13-11-19)9-3-4-14-21-17-7-5-16(15-18)6-8-17;3-1(4)2(5)6/h5-8H,2-4,9-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXURZOVIMZJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC=C(C=C2)C#N.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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